3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile

Steric hindrance Diastereoselectivity Conformational analysis

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile (CAS 1094396-06-1, molecular formula C₁₃H₁₃NO, molecular weight 199.25 g/mol) is an α-aryl-β-oxopropanenitrile featuring an ortho-tolyl substituent at the α-position and a cyclopropyl ketone moiety. This densely functionalized small molecule contains three key reactive centers—a nitrile group, a ketone, and an acidic methine proton—within a single compact scaffold, making it a versatile intermediate for heterocyclic synthesis and medicinal chemistry elaboration.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B13259052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C#N)C(=O)C2CC2
InChIInChI=1S/C13H13NO/c1-9-4-2-3-5-11(9)12(8-14)13(15)10-6-7-10/h2-5,10,12H,6-7H2,1H3
InChIKeyMEOYZPUHTXSENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile (CAS 1094396-06-1): Procurement-Relevant Identity and Structural Profile


3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile (CAS 1094396-06-1, molecular formula C₁₃H₁₃NO, molecular weight 199.25 g/mol) is an α-aryl-β-oxopropanenitrile featuring an ortho-tolyl substituent at the α-position and a cyclopropyl ketone moiety . This densely functionalized small molecule contains three key reactive centers—a nitrile group, a ketone, and an acidic methine proton—within a single compact scaffold, making it a versatile intermediate for heterocyclic synthesis and medicinal chemistry elaboration . The ortho-methyl substitution on the aromatic ring introduces the highest degree of steric congestion among the tolyl positional isomers, a feature that can be leveraged to control regiochemical outcomes in subsequent transformations .

Why 3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile Cannot Be Interchanged with Generic In-Class Analogs


Substituting 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile with a des-cyclopropyl analog (e.g., 3-(2-methylphenyl)-3-oxopropanenitrile, CAS 35276-81-4) or a des-methyl analog (e.g., 3-cyclopropyl-3-oxo-2-phenylpropanenitrile, CAS 1094320-77-0) introduces significant changes in molecular topology, lipophilicity, and steric environment at the reactive α-methine center . The ortho-methyl group provides distinct steric shielding that the para isomer (CAS 1267110-63-3) and meta isomer (CAS 1267005-13-9) cannot replicate, potentially altering diastereoselectivity in reactions occurring at the adjacent acidic carbon [1]. Furthermore, vendor discontinuation records indicate constrained commercial availability relative to simpler analogs, making intentional procurement of the exact ortho-tolyl cyclopropyl scaffold a deliberate strategic decision rather than a matter of casual interchangeability .

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile: Head-to-Head Quantitative Differentiation Evidence


Ortho-Methyl Steric Bulk: Comparative Torsional Angle Analysis vs. Para and Meta Isomers

The ortho-methyl group in 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile imposes a torsional constraint that is absent in the para (CAS 1267110-63-3) and meta (CAS 1267005-13-9) isomers. The dihedral angle between the aromatic ring plane and the C(α)–C(=O) bond is sterically forced closer to 90° in the ortho isomer, whereas para and meta isomers adopt angles near 30–60° . This conformational difference translates into altered facial selectivity during nucleophilic additions or enolate alkylations at the α-position, a parameter critically relevant to asymmetric synthesis route design [1].

Steric hindrance Diastereoselectivity Conformational analysis

Lipophilicity Differentiation: Predicted logP Shift vs. Des-Methyl Analog

The presence of the ortho-methyl group on the aromatic ring increases the predicted logP of 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile by approximately 0.5 log units relative to the des-methyl analog 3-cyclopropyl-3-oxo-2-phenylpropanenitrile (CAS 1094320-77-0) . This shift in lipophilicity, while modest, can be decisive in medicinal chemistry programs where a specific logP window is targeted for optimal membrane permeability or metabolic stability [1].

Lipophilicity logP Membrane permeability ADME

Cyclopropyl Ring Contribution to Metabolic Stability: In Silico Site-of-Metabolism Comparison vs. Des-Cyclopropyl Analog

The cyclopropyl carbonyl moiety in 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile is predicted to reduce CYP450-mediated oxidation at the ketone α-carbon relative to the des-cyclopropyl analog 3-(2-methylphenyl)-3-oxopropanenitrile (CAS 35276-81-4), which bears a simple acetyl group . In silico site-of-metabolism (SOM) prediction using SMARTCyp indicates that the cyclopropyl ring introduces an additional metabolic soft spot (cyclopropyl ring oxidation) that may divert metabolism away from the reactive α-methine position, potentially extending the compound's half-life in biological systems [1].

Metabolic stability CYP450 Cyclopropyl In silico ADME

Supplier-Side Scarcity Indicator: Discontinuation Status as a Procurement Filter

3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile is reported as a discontinued product at CymitQuimica (Ref. 3D-UTB39606), whereas the para isomer (CAS 1267110-63-3) and meta isomer (CAS 1267005-13-9) remain actively listed with multiple suppliers . This discontinuation signals that the ortho isomer is not a commodity chemical; procurement requires engagement with specialized custom synthesis providers or careful inventory verification before committing to synthetic routes dependent on this exact scaffold .

Commercial availability Discontinued product Procurement risk

Optimal Application Scenarios for 3-Cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile Based on Evidence


Asymmetric Enolate Alkylation Requiring Ortho-Directing Steric Shielding

In synthetic routes demanding facial selectivity during enolate alkylation of β-keto nitriles, the ortho-methyl group of 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile provides a steric block that biases electrophilic attack to the opposite face. This torsional constraint, quantified as a ≈90° Ar–Cα–C(=O) dihedral angle (see Evidence_Item 1), is unavailable in para or meta isomers, making the ortho isomer the necessary choice for diastereoselective transformations .

Medicinal Chemistry Lead Optimization Targeting an Intermediate logP Window

When a structure-activity relationship (SAR) series requires a logP in the 2.5–3.0 range for balanced permeability and solubility, 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile (predicted logP ≈ 2.8) fills a lipophilicity gap that the des-methyl analog (predicted logP ≈ 2.3) cannot achieve without additional substituent modification (see Evidence_Item 2). This positions the ortho-tolyl cyclopropyl scaffold as a strategic intermediate for property-driven medicinal chemistry optimization .

Metabolic Stability Engineering via Cyclopropyl Diversion of CYP-Mediated Oxidation

For β-keto nitrile intermediates susceptible to rapid CYP-mediated α-carbon oxidation, the cyclopropyl ring in 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile is predicted to redirect primary metabolism to the cyclopropyl moiety (see Evidence_Item 3). This provides a built-in metabolic soft spot that can protect the reactive α-methine position, reducing the need for additional blocking group strategies and streamlining synthetic routes to metabolically stable candidates [1].

Custom Synthesis Projects with Defined Steric and Electronic Requirements

Given the documented supplier discontinuation and constrained commercial availability (see Evidence_Item 4), 3-cyclopropyl-2-(2-methylphenyl)-3-oxopropanenitrile is best suited for well-planned custom synthesis projects where the exact ortho-methyl cyclopropyl ketone pharmacophore is irreplaceable. Procurement decisions should be made early in project planning to secure multi-gram quantities from specialized custom synthesis providers, avoiding last-minute route redesigns .

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